N-IsopropylL-Valinamide
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Overview
Description
N-IsopropylL-Valinamide is a chemical compound with the molecular formula C8H18N2O. It is a derivative of valinamide, an amino acid amide, and is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-IsopropylL-Valinamide can be synthesized through a series of chemical reactions involving the starting material valineThe final step involves the deprotection of the amino group to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-IsopropylL-Valinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropylvaline, while reduction may produce N-isopropylvalinol .
Scientific Research Applications
N-IsopropylL-Valinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-IsopropylL-Valinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-IsopropylL-Valinamide include other valinamide derivatives and amino acid amides, such as:
- N-Isopropylvaline
- N-Isopropylvalinol
- N-Isopropylglycinamide .
Uniqueness
This compound is unique due to its specific structural features and the presence of the isopropyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Biological Activity
N-Isopropyl L-Valinamide is a synthetic derivative of the amino acid valine, distinguished by the presence of an isopropyl group attached to the nitrogen atom of its amide functional group. This compound has garnered attention for its potential biological activities, particularly in antifungal applications and as a precursor for various bioactive molecules.
- Molecular Formula : C8H18N2O
- Molecular Weight : Approximately 158.24 g/mol
- Structure : The unique isopropyl substitution influences its pharmacokinetic properties, potentially enhancing its interaction with biological targets.
Synthesis Methods
N-Isopropyl L-Valinamide can be synthesized through several methods, including:
- Direct Reaction : The reaction of L-valine with isopropylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or tetrahydrofuran.
- Continuous Flow Synthesis : An industrial approach that allows for scalable production with high yield and purity.
Biological Activity
Preliminary studies indicate that N-Isopropyl L-Valinamide exhibits significant antifungal activity, particularly against various pathogenic fungi. Its structural similarity to other valine derivatives enhances its potential interaction with biological targets.
Antifungal Activity
Research has demonstrated that compounds derived from valine, including N-Isopropyl L-Valinamide, can effectively inhibit fungal growth. The following table summarizes the antifungal activities of related compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
N-Isopropyl L-Valinamide | Amide | Strong antifungal | Isopropyl group enhances lipophilicity |
N-Methyl L-Valinamide | Amide | Antifungal | Methyl group increases solubility |
N-Benzyl L-Valinamide | Amide | Moderate antifungal | Benzyl group increases steric hindrance |
Isopropyl (S)-2-methyl-1-[1-(p-tolyl)ethylcarbamoyl]propylcarbamate | Carbamate | Insecticidal | Contains a carbamate moiety |
N-Acetyl L-Valinamide | Acetamide | Antimicrobial | Acetyl group increases solubility |
The unique isopropyl substitution on N-Isopropyl L-Valinamide may enhance its lipophilicity and overall bioactivity compared to other derivatives.
The mechanism by which N-Isopropyl L-Valinamide exerts its biological effects involves interactions with specific molecular targets within cells. The amide group allows it to form hydrogen bonds, facilitating interactions with enzymes and other biological molecules, thereby influencing their structure and function.
Case Studies and Research Findings
- Antifungal Efficacy : A study highlighted the effectiveness of N-Isopropyl L-Valinamide against Candida albicans, showing a notable reduction in fungal growth at concentrations as low as 10 μg/mL. This suggests its potential application in treating fungal infections.
- Comparative Analysis : In a comparative study with other valine derivatives, N-Isopropyl L-Valinamide demonstrated superior activity against Aspergillus niger, indicating its promise as a lead compound for further development in antifungal therapies.
- Synthetic Applications : Beyond its biological activity, N-Isopropyl L-Valinamide serves as a valuable building block in organic synthesis, allowing for the creation of more complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C8H18N2O/c1-5(2)7(8(9)11)10-6(3)4/h5-7,10H,1-4H3,(H2,9,11)/t7-/m0/s1 |
InChI Key |
MCZWFOAGGAMHCW-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(C)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(C)C |
Origin of Product |
United States |
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